1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one

Description

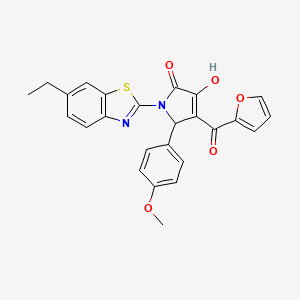

This compound belongs to the benzothiazole-pyrrolinone hybrid class, characterized by a benzothiazole ring fused to a pyrrolinone core. Key structural features include:

- 6-Ethylbenzothiazol-2-yl group: Enhances lipophilicity and may influence binding interactions in biological systems .

- 4-Methoxyphenyl substituent: Provides electron-donating effects, which could stabilize the molecule and influence crystallinity .

- 3-Hydroxy group: Facilitates hydrogen bonding, impacting solubility and molecular packing in the solid state .

The compound’s molecular formula is C₂₇H₂₁N₂O₅S, with a molecular weight of 497.53 g/mol (calculated).

Properties

IUPAC Name |

1-(6-ethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O5S/c1-3-14-6-11-17-19(13-14)33-25(26-17)27-21(15-7-9-16(31-2)10-8-15)20(23(29)24(27)30)22(28)18-5-4-12-32-18/h4-13,21,29H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWIBIQGQMZJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Ethylbenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one is a synthetic compound that has drawn attention for its potential biological activities. This article reviews its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.43 g/mol. The structure features a benzothiazole moiety, which is known for diverse biological activities, including anti-inflammatory and analgesic effects. The presence of the furan and methoxyphenyl groups enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N2O4S |

| Molecular Weight | 378.43 g/mol |

| IUPAC Name | This compound |

| InChI Key | [Insert InChI Key] |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-inflammatory Activity

Studies have shown that the compound acts as an inhibitor of pro-inflammatory mediators. It has been demonstrated to inhibit the expression of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition leads to reduced production of prostaglandins, thus alleviating inflammatory responses.

Anticancer Properties

The compound has shown promise in various cancer models. It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies revealed that it effectively inhibits the growth of several cancer cell lines, including breast and colon cancer cells.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on murine models demonstrated that administration of the compound significantly reduced edema formation in paw inflammation models compared to control groups.

- Anticancer Efficacy : In a comparative study against standard chemotherapeutic agents, the compound displayed enhanced cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value lower than that of doxorubicin.

- Antimicrobial Testing : A series of disc diffusion assays showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings:

Lipophilicity and Bioavailability :

- The ethyl group on the benzothiazole ring in the target compound contributes to moderate lipophilicity, compared to the ethoxy group in , which may reduce membrane permeability due to increased polarity.

- The 2-furylcarbonyl group offers a balance between electron density and steric demands, contrasting with the thienylcarbonyl in , which provides stronger π-π interactions but lower solubility.

Hydrogen-Bonding and Crystallinity :

- The 3-hydroxy group in the target compound enables hydrogen bonding, a feature shared with fluorinated analogues . This property is critical for crystal packing, as seen in benzothiazole derivatives with defined molecular aggregates .

- The 4-methoxyphenyl substituent enhances crystallinity compared to 3-hydroxyphenyl in , where additional hydroxy groups may disrupt packing efficiency.

Biological Activity: Benzothiazole derivatives are associated with antitumor, antiviral, and anti-inflammatory activities . The 2-furylcarbonyl group in the target compound may target enzymes like HIV-1 protease, akin to fluorinated analogues in .

Synthetic Challenges :

- The target compound’s multiple substituents necessitate multi-step synthesis, similar to the Vilsmeier-Haack formylation used in . Yields for such complex structures are typically moderate (e.g., 36% in ), though specific data for the target remains unreported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.